
4-Piperidinone, 2,5-dimethyl-1-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperidinone, 2,5-dimethyl-1-propyl- is an organic compound that belongs to the class of piperidinones. Piperidinones are derivatives of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in the synthesis of various chemicals and pharmaceutical drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-piperidinones typically involves the reduction of dihydropyridones. One common method uses zinc/acetic acid for a simple, inexpensive, and mild reduction . Another method involves a highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate to afford the corresponding tertiary propargylamines .
Industrial Production Methods: Industrial production of 4-piperidinones often employs catalytic hydrogenation, although this can sometimes lead to over-reduction. The use of selective reagents and conditions is crucial to obtaining the desired product without unwanted side reactions .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Piperidinone, 2,5-dimethyl-1-propyl- undergoes various types of chemical reactions, including:
Reduction: Commonly achieved using zinc/acetic acid or catalytic hydrogenation.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Zinc/acetic acid or catalytic hydrogenation.
Substitution: Various alkylating agents or halogenating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of dihydropyridones yields 4-piperidinones .
Applications De Recherche Scientifique
4-Piperidinone, 2,5-dimethyl-1-propyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Plays a role in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical drugs.
Industry: Employed in the manufacture of chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-piperidinone, 2,5-dimethyl-1-propyl- involves its interaction with specific molecular targets and pathways. The compound can act as an intermediate in various chemical reactions, facilitating the formation of desired products through its reactive functional groups .
Comparaison Avec Des Composés Similaires
Piperidine: A six-membered heterocyclic compound with one nitrogen atom.
2-Piperidinone: A derivative of piperidine with a ketone functional group.
Uniqueness: 4-Piperidinone, 2,5-dimethyl-1-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other piperidinones .
Propriétés
Numéro CAS |
61211-45-8 |
|---|---|
Formule moléculaire |
C10H19NO |
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
2,5-dimethyl-1-propylpiperidin-4-one |
InChI |
InChI=1S/C10H19NO/c1-4-5-11-7-8(2)10(12)6-9(11)3/h8-9H,4-7H2,1-3H3 |
Clé InChI |
VIGGILQHSDMCKK-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CC(C(=O)CC1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


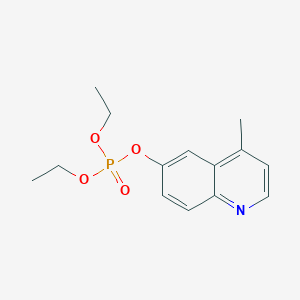
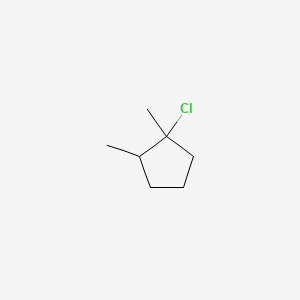
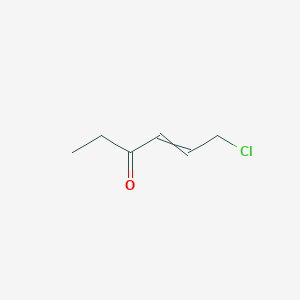
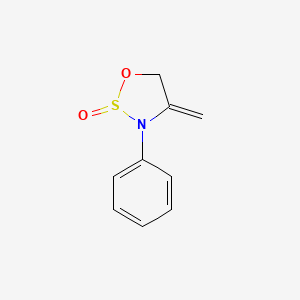
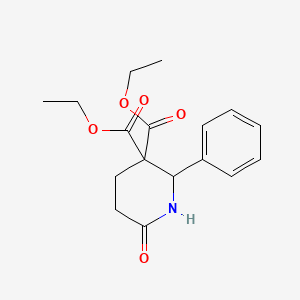
![6-[(Benzenesulfonyl)methyl]-5-phenyl-3,4-dihydro-2H-pyran](/img/structure/B14593901.png)
![[3-(Propan-2-yl)cyclopent-3-en-1-yl]acetaldehyde](/img/structure/B14593902.png)
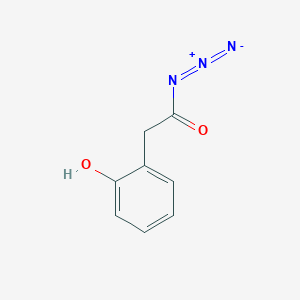
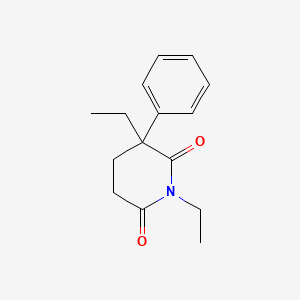
![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-bromophenyl)-](/img/structure/B14593930.png)

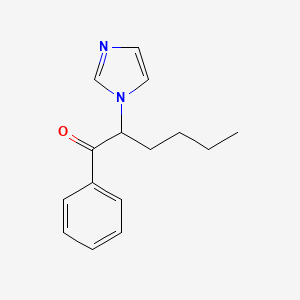
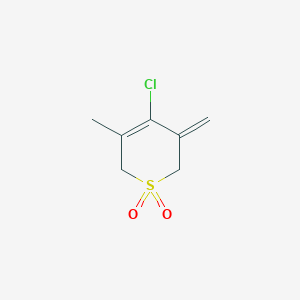
![7-Methyl-3,7-diazabicyclo[3.3.1]non-2-ene;perchloric acid](/img/structure/B14593954.png)
